molecular formula C11H23NO B13322897 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol

2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B13322897
M. Wt: 185.31 g/mol
InChI Key: SDBFFHBRTMXCJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexylamine group with a propanol moiety, providing distinct reactivity and stability compared to its analogs .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(3,4-dimethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-8-4-5-11(6-9(8)2)12-10(3)7-13/h8-13H,4-7H2,1-3H3

InChI Key

SDBFFHBRTMXCJC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NC(C)CO

Origin of Product

United States

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